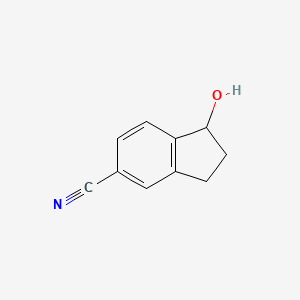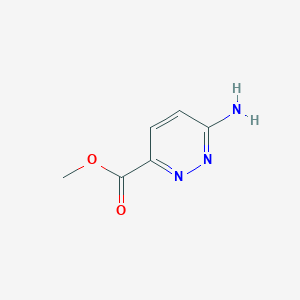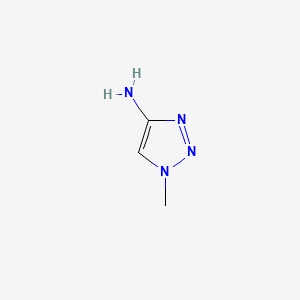![molecular formula C8H10N4O B1315909 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 85599-32-2](/img/structure/B1315909.png)
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” is a compound with the empirical formula C8H10N4O and a molecular weight of 178.19 . It is a unique chemical that is part of the [1,2,4]Triazolo[1,5-a]pyrimidines class of compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” can be represented by the SMILES string OCCCC1=CN2C(N=C1)=NC=N2 .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Its InChI key is IQKLNRWUTAAYQD-UHFFFAOYSA-N .Applications De Recherche Scientifique
Medicinal Chemistry
- The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers .
- They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
- The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated .
- The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .
Drug Design and Discovery
- The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .
- In silico pharmacokinetic and molecular modeling studies have also been summarized .
- It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Agriculture
- These classes of substances have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .
- The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties .
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol”, has attracted significant interest due to their valuable biological properties . Future research may focus on exploring their potential applications in various fields, such as agriculture and medicinal chemistry .
Propriétés
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLNRWUTAAYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574780 |
Source


|
| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
CAS RN |
85599-32-2 |
Source


|
| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














